2-Cyano-2-methoxyiminoacetic acid

Overview

Description

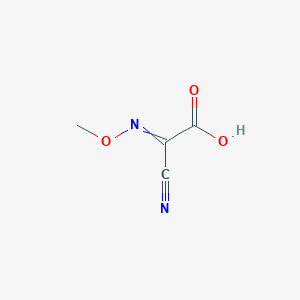

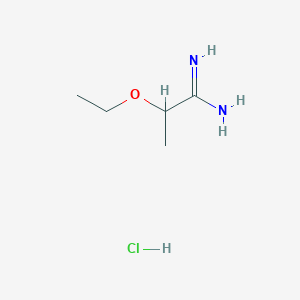

2-Cyano-2-methoxyiminoacetic acid is a chemical compound with the molecular formula C4H4N2O3 . It has an average mass of 128.086 Da and a monoisotopic mass of 128.022186 Da . It is also known by other names such as Acide cyano (méthoxyimino)acétique in French and Cyan (methoxyimino)essigsäure in German .

Molecular Structure Analysis

The molecular structure of 2-Cyano-2-methoxyiminoacetic acid consists of 4 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The compound has a density of 1.3±0.1 g/cm³ .Physical And Chemical Properties Analysis

2-Cyano-2-methoxyiminoacetic acid has a boiling point of 236.8±23.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C, and the enthalpy of vaporization is 52.2±6.0 kJ/mol . The flash point is 97.0±22.6 °C . The index of refraction is 1.498, and the molar refractivity is 28.9±0.5 cm³ . The compound has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications

Agricultural Pesticide Properties

2-Cyano-2-methoxyiminoacetic acid is noted for its pesticide properties, particularly in the realm of agriculture. It is evaluated for approvals, environmental fate, eco-toxicity, and human health issues, which indicates its use in managing pests and diseases in crops .

Synthesis of Organic Compounds

This compound plays a role in the synthesis of organic compounds, such as 1,3-dithiolan-2-ones, showcasing its utility in chemical reactions and potential applications in creating various organic molecules with specific functions .

Fungicide for Agriculture

Specifically, 2-Cyano-2-methoxyiminoacetic acid derivatives like Cymoxanil are used as agricultural fungicides effective against diseases like grape downy mildew. This highlights its importance in protecting valuable crops from fungal infections .

properties

IUPAC Name |

2-cyano-2-methoxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3/c1-9-6-3(2-5)4(7)8/h1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZMFXQOIDFKQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-2-methoxyiminoacetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 2-cyano-2-methoxyiminoacetic acid in the rat's body?

A: Research indicates that 2-cyano-2-methoxyiminoacetic acid is further metabolized in the rat. While not directly found in the urine, its presence is suggested by the identification of downstream metabolites. These include glycine, found both free and conjugated as hippuric acid and phenylaceturic acid, as well as potential incorporation into low molecular weight polypeptides []. This suggests a metabolic pathway where 2-cyano-2-methoxyiminoacetic acid is broken down, potentially contributing to the overall detoxification and elimination of cymoxanil.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1423346.png)

![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)

![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)

![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)